molecular formula C12H15Cl2NO2 B13960479 o-Toluic acid, 5-bis(2-chloroethyl)amino- CAS No. 5977-36-6

o-Toluic acid, 5-bis(2-chloroethyl)amino-

Cat. No.: B13960479
CAS No.: 5977-36-6
M. Wt: 276.16 g/mol
InChI Key: CGKKAGUCZCKFJI-UHFFFAOYSA-N
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Description

o-Toluic acid, 5-bis(2-chloroethyl)amino-: is an organic compound with the molecular formula C12H15Cl2NO2 . It contains a total of 32 atoms, including 15 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 2 chlorine atoms . This compound is known for its unique structure, which includes a carboxylic acid group, a tertiary amine group, and two chloroethyl groups.

Preparation Methods

The synthesis of o-Toluic acid, 5-bis(2-chloroethyl)amino- typically involves the following steps:

    Starting Materials: The synthesis begins with o-Toluic acid and 2-chloroethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or chloroform.

    Reaction Mechanism: The carboxylic acid group of o-Toluic acid reacts with the amine group of 2-chloroethylamine to form an amide bond

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure o-Toluic acid, 5-bis(2-chloroethyl)amino-.

Chemical Reactions Analysis

o-Toluic acid, 5-bis(2-chloroethyl)amino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

o-Toluic acid, 5-bis(2-chloroethyl)amino- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its structural similarity to known alkylating agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of o-Toluic acid, 5-bis(2-chloroethyl)amino- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroethyl groups can alkylate DNA, leading to the formation of cross-links that disrupt DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

o-Toluic acid, 5-bis(2-chloroethyl)amino- can be compared with other similar compounds such as:

The uniqueness of o-Toluic acid, 5-bis(2-chloroethyl)amino- lies in its specific structure, which combines the properties of a carboxylic acid and a bis(2-chloroethyl)amino group, making it a versatile compound for various applications.

Properties

CAS No.

5977-36-6

Molecular Formula

C12H15Cl2NO2

Molecular Weight

276.16 g/mol

IUPAC Name

5-[bis(2-chloroethyl)amino]-2-methylbenzoic acid

InChI

InChI=1S/C12H15Cl2NO2/c1-9-2-3-10(8-11(9)12(16)17)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H,16,17)

InChI Key

CGKKAGUCZCKFJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CCCl)CCCl)C(=O)O

Origin of Product

United States

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